1-Allyl-2-phenoxymethyl-1H-benzoimidazole
Overview
Description
Synthesis Analysis
A study reports a simple process to synthesize and separate of 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, twenty-three compounds of benzimidazoles were obtained and separated easily using hexane and water to wash, respectively .Chemical Reactions Analysis
A research paper discusses the antiproliferative activity of benzimidazole compounds tested against A549, A498, HeLa, A375, and HepG2 cancer cell lines . All compounds exhibited good to potent antiproliferative activity against all tested cancer cell lines .Mechanism of Action
Target of Action
Benzimidazole derivatives, a class of compounds to which this molecule belongs, are known to exhibit antimicrobial and antiproliferative activities . They have been found to be effective against selected Gram-negative and positive bacterial and fungal species .
Mode of Action
It’s known that the antibacterial activity of substituted benzimidazole derivatives can be explained by their competition with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis .
Biochemical Pathways
Given the antimicrobial and antiproliferative activities of benzimidazole derivatives, it can be inferred that the compound likely interacts with pathways related to cell growth and division .
Result of Action
Benzimidazole derivatives have been found to exhibit antimicrobial and antiproliferative activities, suggesting that they may inhibit the growth of certain bacterial and fungal species, as well as cancer cells .
Advantages and Limitations for Lab Experiments
The advantages of using 1-Allyl-2-phenoxymethyl-1H-benzoimidazole in lab experiments include its high purity and stability, as well as its potential applications in various fields. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are many future directions for the study of 1-Allyl-2-phenoxymethyl-1H-benzoimidazole. Some potential areas of focus include its use as a potential treatment for other diseases, such as diabetes and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method for improved yield and purity.
Synthesis Methods
The synthesis of 1-Allyl-2-phenoxymethyl-1H-benzoimidazole involves the reaction of 2-phenoxymethyl-1H-benzoimidazole with allyl bromide in the presence of a base. This reaction results in the formation of the desired compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
1-Allyl-2-phenoxymethyl-1H-benzoimidazole has been studied for its potential applications in various scientific fields. In the field of medicine, this compound has shown promising results in the treatment of cancer and other diseases. It has also been studied for its antimicrobial properties and potential use as an antifungal agent.
properties
IUPAC Name |
2-(phenoxymethyl)-1-prop-2-enylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-20-14-8-4-3-5-9-14/h2-11H,1,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAYEDDOAXHBOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320453 | |
Record name | 2-(phenoxymethyl)-1-prop-2-enylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641021 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
381180-61-6 | |
Record name | 2-(phenoxymethyl)-1-prop-2-enylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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